N,N-Dimethylcyclohexylamine monolactic acid salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylcyclohexylamine monolactic acid salt is a chemical compound that combines N,N-Dimethylcyclohexylamine with lactic acid. N,N-Dimethylcyclohexylamine is a tertiary amine with the molecular formula C8H17N, known for its applications in various chemical reactions and industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylcyclohexylamine typically involves the reaction of cyclohexylamine with formaldehyde and hydrogen. This process can be catalyzed by various agents to improve yield and efficiency . The formation of the monolactic acid salt involves the neutralization of N,N-Dimethylcyclohexylamine with lactic acid under controlled conditions, typically in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of N,N-Dimethylcyclohexylamine often employs continuous flow reactors to maintain consistent reaction conditions and high throughput. The subsequent formation of the monolactic acid salt can be achieved through batch or continuous processes, depending on the desired scale of production .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethylcyclohexylamine monolactic acid salt can undergo various chemical reactions, including:
Oxidation: The tertiary amine group can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted amine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylcyclohexylamine monolactic acid salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-Dimethylcyclohexylamine monolactic acid salt involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. The lactic acid component can influence the compound’s solubility and reactivity, enhancing its effectiveness in specific applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylcyclohexylamine: The parent compound without the lactic acid component.
N,N-Dicyclohexylmethylamine: A similar tertiary amine with different substituents.
2,4,6-Tris(dimethylaminomethyl)phenol: Another tertiary amine used in similar applications.
Uniqueness
N,N-Dimethylcyclohexylamine monolactic acid salt is unique due to its combination of a tertiary amine with lactic acid, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring stable, water-soluble amine salts .
Eigenschaften
CAS-Nummer |
61121-67-3 |
---|---|
Molekularformel |
C11H23NO3 |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
N,N-dimethylcyclohexanamine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H17N.C3H6O3/c1-9(2)8-6-4-3-5-7-8;1-2(4)3(5)6/h8H,3-7H2,1-2H3;2,4H,1H3,(H,5,6) |
InChI-Schlüssel |
XIBLPLQIVXGRBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)O.CN(C)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.